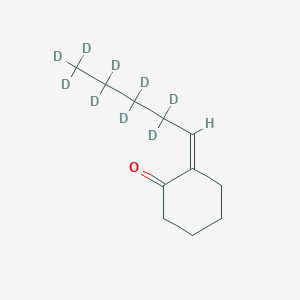

2-Pentylidenecyclohexanone-d9

Description

2-Pentylidenecyclohexanone-d9 (CAS: 25677-40-1) is a deuterated analog of 2-Pentylidenecyclohexanone, where nine hydrogen atoms in the pentylidene chain are replaced with deuterium. This isotopic labeling enhances its utility in mechanistic studies, metabolic tracing, and analytical applications such as nuclear magnetic resonance (NMR) spectroscopy . Structurally, it features a cyclohexanone ring with a (2Z)-configured pentylidene substituent.

Properties

Molecular Formula |

C₁₁H₉D₉O |

|---|---|

Molecular Weight |

175.32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Non-Deuterated Analog: 2-Pentylidenecyclohexanone

Key Insight: The deuterated form is preferred in studies requiring isotopic discrimination, whereas the non-deuterated compound serves as a cost-effective alternative for general synthesis.

Benzylidenecyclohexanone Derivatives

Benzylidenecyclohexanone compounds (e.g., benzylidene derivatives) share structural similarities but differ in substitution patterns. For example, the patent-pending synthesis of 2-benzylphenol compounds involves dehydrogenation of benzylidenecyclohexanone derivatives under mild conditions .

| Feature | 2-Pentylidenecyclohexanone-d9 | Benzylidenecyclohexanone Derivatives |

|---|---|---|

| Substituent | Pentylidene (aliphatic chain) | Benzylidene (aromatic ring) |

| Synthetic Application | Dialkylphenol synthesis (Zr catalyst) | 2-Benzylphenol synthesis (dehydrogenation) |

| Isomer Control | Not explicitly documented | High selectivity for isomer-free products |

Key Insight: The aromatic benzylidene group in derivatives enables selective phenol synthesis, while the aliphatic pentylidene group in 2-Pentylidenecyclohexanone-d9 favors alkylphenol formation.

Other Cyclohexanone-Based Fragrance Compounds

Cyclohexanone derivatives like damascones and ionones are structurally related but differ in functional groups:

| Compound | Functional Group | Key Difference |

|---|---|---|

| 2-Pentylidenecyclohexanone-d9 | Pentylidene chain | Deuterated for isotopic studies |

| β-Damascone | Unsaturated ketone | Used in floral fragrances, no deuterated analog |

| α-Ionone | Cyclic terpene | Citrus/musk notes; distinct synthesis route |

Key Insight: Unlike terpene-derived fragrance compounds, 2-Pentylidenecyclohexanone-d9’s utility lies in its isotopic labeling rather than scent profile.

Research Findings and Data

Comparative Stability

This makes them suitable for long-term storage in fragrance applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.